1-Bromo-3-fluoro-5-piperidinobenzene
Overview
Description
1-Bromo-3-fluoro-5-piperidinobenzene is a heterocyclic organic compound . Its IUPAC name is 1-(3-bromo-5-fluorophenyl)piperidine . It has a molecular weight of 258.1 and a molecular formula of C11H13BrFN . The compound is used in scientific research and exhibits unique properties due to its structural composition.
Synthesis Analysis
The synthesis of this compound involves the reaction between 3-fluoro-5-piperidinobenzene and bromine under appropriate reaction conditions. This reaction typically requires a catalyst such as iron (III) nitrate or copper (II) bromide to facilitate the reaction.Molecular Structure Analysis
The molecular structure of this compound is represented by the canonical SMILES stringC1CCN(CC1)C2=CC(=CC(=C2)Br)F
. The InChI key for this compound is RELFWZVYBWDVMJ-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a liquid with a molecular weight of 258.1 . It has a density of 1.567 g/mL at 25 °C . The compound has 2 hydrogen bond acceptors and no hydrogen bond donors .Scientific Research Applications
Radiotracer Synthesis
1-Bromo-3-fluoro-5-piperidinobenzene and related compounds have been utilized in the synthesis of radiotracers for positron emission tomography (PET). Notably, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the feasibility of nucleophilic displacement of bromide with [18F]fluoride, offering a potential radiotracer for studying CB1 cannabinoid receptors in animal brains (Katoch-Rouse & Horti, 2003). Similarly, [11C]SP203, synthesized from precursors including bromo- and fluoro-substituted compounds, serves as a radioligand for imaging metabotropic glutamate 5 receptors in the human brain with PET (Siméon et al., 2012).
Chemical Synthesis and Characterization
The molecule is also pivotal in chemical synthesis and characterization processes. For instance, the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, using bromo and fluoro substitutions, is crucial for 18F-arylation reactions in the creation of various radiolabeled compounds (Ermert et al., 2004). Enantiomeric resolution studies involving similar bromo- and piperidine-based compounds underscore the significance of such molecules in chiral separations and the understanding of chiral recognition mechanisms (Ali et al., 2016).
Corrosion Inhibition Studies
The molecule's derivatives have been explored for corrosion inhibition, with quantum chemical and molecular dynamic simulation studies indicating the potential of piperidine derivatives, including those with fluoro and bromo substitutions, in inhibiting corrosion of metals like iron (Kaya et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-9-6-10(13)8-11(7-9)14-4-2-1-3-5-14/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELFWZVYBWDVMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675296 | |
Record name | 1-(3-Bromo-5-fluorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-76-7 | |
Record name | 1-(3-Bromo-5-fluorophenyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromo-5-fluorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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